molecular formula C7H4BrF3N2O2 B2538948 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid CAS No. 1334546-32-5

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid

Cat. No.: B2538948
CAS No.: 1334546-32-5
M. Wt: 285.02
InChI Key: JHFXTRXMLUVQKX-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

Picolinic acid, a related compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It’s possible that 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid may interact with similar pathways, but further investigation is required to confirm this.

Preparation Methods

The synthesis of 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction type and conditions but often involve modifications to the functional groups present in the compound.

Comparison with Similar Compounds

Similar compounds to 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid include other picolinic acid derivatives and NMDA receptor antagonists. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFXTRXMLUVQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1N)C(=O)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Amino-6-bromo-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester (1.40 g, 4.68 mmol) was suspended in MeOH (15 ml); Sodium hydroxide (2.0 M aqueous solution) (14.04 ml, 28.1 mmol) was added and the suspension was stirred at RT overnight. The mixture was concentrated in vacuo and the resulting residue was dissolved in water (100 ml) and then acidifed by the addition of 5.0M HCl(aq). The product was extracted into ethyl acetate (2×75 ml) and the combined organic extracts were washed with water (50 ml), brine (25 ml), dried (MgSO4) and concentrated in vacuo to afford the title product as a yellow solid. 1H-NMR: [400 MHz, DMSO-d6, δH 13.24 (1H, br s, CO2H), 7.74 (1H, s, ArH), 7.17 92H, br s ArN H2). m/z 285.1, 287.1 [M+H]+
Quantity
1.4 g
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reactant
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14.04 mL
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Quantity
15 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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